2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide, also known as CTAP, is a chemical compound that has garnered significant interest in scientific research in recent years. CTAP is a potent and selective antagonist of the μ-opioid receptor, which is a target for the treatment of pain and addiction. In
Mechanism of Action
2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation and addiction. This compound binds to the receptor, preventing the activation of downstream signaling pathways. This results in a decrease in the analgesic effects of opioids and a reduction in opioid-induced reward and reinforcement.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the analgesic effects of opioids in animal models, indicating that it is a potent antagonist of the μ-opioid receptor. This compound has also been shown to reduce the rewarding effects of opioids, which suggests that it may be a useful tool for the treatment of addiction.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide has a number of advantages for use in lab experiments. This compound is a potent and selective antagonist of the μ-opioid receptor, which makes it an ideal tool for studying the receptor's function. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of this compound is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research involving 2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide. One area of interest is the development of more potent and selective antagonists of the μ-opioid receptor. Another area of interest is the use of this compound in the development of new treatments for pain and addiction. This compound may also be useful in the study of other G protein-coupled receptors that are involved in pain and addiction. Finally, this compound may be useful in the study of the role of the μ-opioid receptor in other physiological processes, such as immune function and inflammation.
Synthesis Methods
The synthesis of 2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide involves a multi-step process that starts with the reaction of 2-amino-2-methylpropanol with triazole to form N-(1-methyl-1H-1,2,3-triazol-4-yl)-2-amino-2-methylpropanol. This intermediate is then reacted with 2-chloroacetyl chloride to form this compound. The yield of this process is typically around 60%.
Scientific Research Applications
2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide has been used extensively in scientific research to study the μ-opioid receptor and its role in pain and addiction. This compound has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it an ideal tool for studying the receptor's function. This compound has been used to investigate the mechanisms of opioid tolerance and dependence, as well as the role of the μ-opioid receptor in pain processing.
Properties
IUPAC Name |
2-chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-6(9)8(14)10-4-3-7-5-13(2)12-11-7/h5-6H,3-4H2,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIQGIFXMAJCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CN(N=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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